![molecular formula C11H11BrO4 B130292 2-Bromo-4,5-dimethoxycinnamic acid CAS No. 151539-52-5](/img/structure/B130292.png)
2-Bromo-4,5-dimethoxycinnamic acid
Overview
Description
2-Bromo-4,5-dimethoxycinnamic acid is an organic compound with the molecular formula C11H11BrO4 and a molecular weight of 287.11 g/mol . It is a derivative of cinnamic acid, featuring bromine and methoxy groups on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxycinnamic acid typically involves the bromination of 4,5-dimethoxycinnamic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,5-dimethoxycinnamic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of 2-bromo-4,5-dimethoxybenzoic acid.
Reduction: Formation of 4,5-dimethoxycinnamic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4,5-dimethoxycinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxycinnamic acid involves its interaction with specific molecular targets. The bromine and methoxy groups on the aromatic ring influence its reactivity and binding affinity to biological molecules. The compound can modulate various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxycinnamic acid: Lacks the bromine atom, resulting in different reactivity and biological properties.
2-Bromo-3,4-dimethoxycinnamic acid: Similar structure but with different positioning of the methoxy groups, affecting its chemical behavior.
2-Bromo-4,5-dimethoxybenzoic acid: A carboxylic acid derivative with distinct chemical properties.
Uniqueness
2-Bromo-4,5-dimethoxycinnamic acid is unique due to the specific positioning of the bromine and methoxy groups on the aromatic ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Biological Activity
2-Bromo-4,5-dimethoxycinnamic acid is an organic compound with the molecular formula C11H11BrO4 and a molecular weight of 287.11 g/mol. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic properties. The presence of bromine and methoxy groups influences its biological activity, making it a subject of extensive study.
The synthesis of this compound typically involves the bromination of 4,5-dimethoxycinnamic acid using bromine in a suitable solvent like acetic acid under controlled conditions. This process ensures high yield and purity of the final product. The compound appears as a solid with a melting point ranging from 253 to 259 °C and exhibits properties such as a density of 1.517 g/cm³.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for combating oxidative stress in biological systems.
- Anticancer Activity : Studies have demonstrated its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antidiabetic Effects : Similar to other methoxy derivatives of cinnamic acids, it may enhance insulin secretion and improve pancreatic function, potentially serving as a therapeutic agent for diabetes management .
- Hepatoprotective Properties : In vitro studies indicate that it can protect liver cells from damage induced by toxic substances like carbon tetrachloride (CCl₄) by improving oxidative stress balance and modulating liver enzyme activities .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The unique structure allows it to modulate various biochemical pathways, influencing processes such as inflammation, apoptosis, and cellular metabolism. The bromine atom and methoxy groups enhance its binding affinity to biological molecules, contributing to its diverse effects.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Methoxy-cinnamic acid | Contains one methoxy group | Lacks bromine substitution |
3-Bromo-4-methoxycinnamic acid | Contains bromine and one methoxy group | Similar reactivity but different substitution |
2-Bromo-3,4-dimethoxycinnamic acid | Two methoxy groups but different position | Structural isomer affecting reactivity |
The presence of the -OCH₃ group in the para position relative to the unsaturated side chain is critical for the observed biological activities .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. Specifically, it has been observed to reduce cell viability in human breast cancer cells (MCF-7) at concentrations as low as 10 µM .
- Antidiabetic Effects : A study conducted on INS-1 cell lines revealed that treatment with this compound at a concentration of 100 µM significantly increased insulin secretion compared to control groups. This suggests its potential utility in managing diabetes by enhancing pancreatic β-cell function .
- Hepatoprotective Effects : Research involving rat models subjected to CCl₄-induced liver toxicity demonstrated that administration of this compound at doses ranging from 1 to 50 mg/kg significantly reduced liver enzyme levels (ALT, AST) indicative of hepatoprotection .
Properties
IUPAC Name |
(E)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJCWIFRXCLULX-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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